

Application Notes and Protocols for Staining Cells and Tissues with IR-806

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the near-infrared (NIR) cyanine dye **IR-806** for staining live cells, fixed cells, and tissue sections. **IR-806**, a lipophilic carbocyanine dye, offers significant advantages for fluorescence imaging due to its emission in the NIR spectrum, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration.

Dve Characteristics

Property	Value	Reference
Excitation Maximum (λex)	~770-806 nm	[1]
Emission Maximum (λem)	~806-823 nm	[1]
Solvent for Stock Solution	Dimethyl sulfoxide (DMSO) or Ethanol	[2][3]

Section 1: In Vitro Staining of Live Cells

This protocol is designed for staining the plasma membrane of live cells in suspension or adherent cultures. As a lipophilic dye, **IR-806** incorporates into the lipid bilayer of cell membranes. Over time, in live cells, the stained membrane will be internalized into intracellular vesicles.



Materials

- IR-806 dye
- Anhydrous DMSO or ethanol
- Complete cell culture medium, serum-free medium, or phosphate-buffered saline (PBS)
- Adherent or suspension cells

Experimental Protocol: Live Cell Staining

- Stock Solution Preparation:
 - Prepare a 1-2 mM stock solution of IR-806 in anhydrous DMSO or ethanol. For example, a
 concentration of 0.1 mg/mL in DMSO has been previously utilized for nanoparticle
 synthesis.[2]
 - Heating the solution to 55°C with periodic vortexing may be necessary to fully dissolve the dye.[3]
 - Store the stock solution at -20°C, protected from light.
- Working Solution Preparation:
 - o Dilute the **IR-806** stock solution in the desired buffer (e.g., complete culture medium, serum-free medium, or PBS) to a final working concentration of 1-10 μM. A recommended starting concentration is 1 μM.[3][4]
- · Cell Staining (Adherent Cells):
 - Plate cells on coverslips or in imaging dishes and allow them to adhere.
 - Aspirate the culture medium.
 - Add the pre-warmed (37°C) staining solution to the cells, ensuring the entire surface is covered.

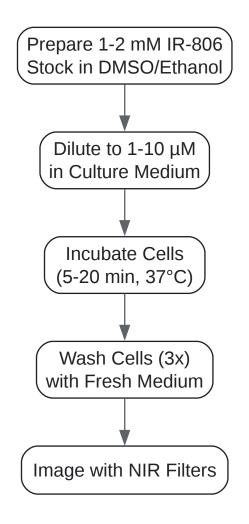
Methodological & Application





- Incubate for 5-20 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
- Remove the staining solution.
- Wash the cells three times with pre-warmed complete culture medium.
- Cell Staining (Suspension Cells):
 - Centrifuge the cell suspension to obtain a cell pellet.
 - Resuspend the cells in the pre-warmed (37°C) staining solution.
 - Incubate for 5-20 minutes at 37°C on a rocker, protected from light.
 - Centrifuge the cells to pellet them.
 - Remove the staining solution.
 - Wash the cells by resuspending them in pre-warmed complete culture medium, followed by centrifugation. Repeat the wash step two more times.
- Imaging:
 - Image the cells using a fluorescence microscope equipped with appropriate NIR filters (Excitation: ~780 nm, Emission: ~810 nm).





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Caption: Workflow for staining live cells with **IR-806**.

Section 2: Staining of Fixed Cells and Paraffin-Embedded Tissues

While **IR-806** is primarily used for live-cell imaging, it can be used to stain fixed cells. For paraffin-embedded tissues, a standard deparaffinization and rehydration protocol is required before staining. Note that staining with lipophilic dyes after fixation may result in labeling of intracellular membranes in addition to the plasma membrane.

Materials

- IR-806 dye
- Anhydrous DMSO or ethanol



- 4% Paraformaldehyde (PFA) in PBS
- PBS
- Xylene
- Ethanol (100%, 95%, 70%, 50%)
- Deionized water

Experimental Protocol: Fixed Cell Staining

- · Cell Fixation:
 - Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Staining:
 - Prepare a 1-10 μM working solution of IR-806 in PBS.
 - Incubate the fixed cells with the staining solution for 10-20 minutes at room temperature,
 protected from light.
 - Wash the cells three times with PBS.
- Imaging:
 - Mount the coverslips and image as described for live cells.

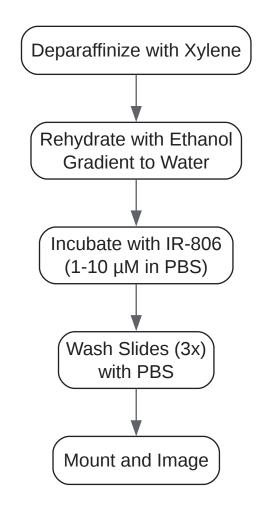
Experimental Protocol: Paraffin-Embedded Tissue Staining

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 10 minutes each).
 - Immerse in 100% ethanol (2 changes, 10 minutes each).



- Immerse in 95% ethanol (1 change, 5 minutes).
- Immerse in 70% ethanol (1 change, 5 minutes).
- Immerse in 50% ethanol (1 change, 5 minutes).
- Rinse with deionized water.
- Rehydrate in PBS for 10 minutes.
- Staining:
 - Prepare a 1-10 μM working solution of IR-806 in PBS.
 - Incubate the rehydrated tissue sections with the staining solution for 20-30 minutes at room temperature in a humidified chamber, protected from light.
 - Wash the slides three times with PBS.
- Mounting and Imaging:
 - Mount with an aqueous mounting medium.
 - Image using a fluorescence microscope with appropriate NIR filters.





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Caption: Workflow for staining paraffin-embedded tissues.

Section 3: Quantitative Data and Considerations

Quantitative data for **IR-806** is limited in the literature. The following table summarizes general parameters for lipophilic carbocyanine dyes, which should be optimized for **IR-806** and your specific application.



Parameter	Recommended Range	Notes
Stock Solution Concentration	1-2 mM	In DMSO or ethanol.[3]
Working Concentration	1-10 μΜ	Optimize for cell type and application.[3]
Incubation Time (Live Cells)	5-20 minutes	Longer times may lead to increased internalization.
Incubation Temperature	37°C	For live cell staining.

Signal-to-Noise Ratio

To maximize the signal-to-noise ratio (SNR) in fluorescence microscopy, consider the following:

- Optimize Dye Concentration: Use the lowest possible concentration of IR-806 that provides a
 detectable signal to minimize background fluorescence.
- Washing: Thorough washing is crucial to remove unbound dye and reduce background.
- Imaging Parameters: Use appropriate filter sets to minimize bleed-through from other fluorophores. Adjust exposure time and gain settings to maximize signal without saturating the detector.

Cell Viability Assessment

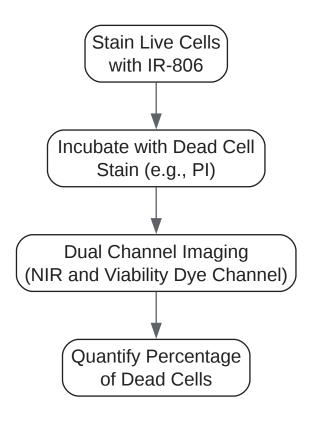
Staining with lipophilic dyes at high concentrations or for extended periods can potentially affect cell viability. It is recommended to perform a cell viability assay in parallel with your staining experiments.

General Protocol for Viability Assessment:

- Stain live cells with IR-806 as described in Section 1.
- After the final wash step, incubate the cells with a viability dye such as Propidium Iodide (PI)
 or SYTOX™ Green, which only enter cells with compromised membranes.



- Image the cells using both the NIR channel for IR-806 and the appropriate channel for the viability dye.
- Quantify the percentage of dead cells (positive for the viability dye) in the total cell population.



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Caption: Workflow for assessing cell viability after **IR-806** staining.

Disclaimer: The provided protocols are based on general methods for lipophilic carbocyanine dyes and may require optimization for your specific cell type, tissue, and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal dye concentration, incubation time, and imaging parameters.

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